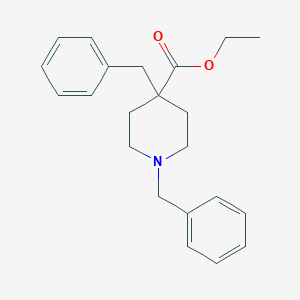

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester

Vue d'ensemble

Description

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with two benzyl groups and an ethyl ester group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:

Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.

Benzylation: The piperidine ring is then benzylated at the 1 and 4 positions using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester has been investigated for its pharmacological properties, particularly in relation to receptor activity modulation.

Key Findings:

- GABA-Related Activity: The compound serves as a precursor for synthesizing derivatives with GABA (gamma-aminobutyric acid) activity. This is significant for developing treatments for neurological disorders such as anxiety and epilepsy .

- Receptor Agonists/Antagonists: It is utilized as a building block in the synthesis of receptor agonists and antagonists, particularly for the 5-HT(4) receptor, which plays a role in gastrointestinal motility .

Synthetic Chemistry Applications

The compound is also important in synthetic chemistry as a versatile intermediate.

Synthesis Processes:

- Preparation of Derivatives: Various synthetic routes have been developed to modify the piperidine ring structure, enhancing biological activity. For instance, it can be converted into hydroxamic acids through reactions with hydroxylamine, which are valuable in drug development .

- Building Block for Complex Molecules: It acts as a starting reagent in the synthesis of complex molecules that exhibit diverse biological activities, including anti-cancer properties .

Material Science Applications

In material science, this compound has potential applications due to its chemical stability and reactivity.

Properties and Uses:

- Polymer Chemistry: The compound's structure allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties or providing functional characteristics such as drug release profiles .

- Nanomaterials Development: Its derivatives have been explored for use in nanomaterials that could be utilized in drug delivery systems or as catalysts in chemical reactions .

Data Tables

Case Studies

-

Case Study on GABA Derivatives:

Research demonstrated that derivatives synthesized from this compound exhibited significant GABA receptor affinity. These compounds were tested for their anxiolytic effects in animal models, showing promising results that warrant further clinical investigation. -

Synthesis of 5-HT(4) Agonists:

A study focused on modifying the piperidine structure to enhance selectivity towards the 5-HT(4) receptor. The resulting compounds showed improved gastrointestinal motility effects compared to existing treatments, indicating a potential new therapeutic pathway for gastrointestinal disorders.

Mécanisme D'action

The mechanism of action of 1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dibenzyl-piperidine-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

1,4-Dibenzyl-piperidine-4-carboxylic acid: Lacks the ester group, having a free carboxylic acid instead.

1,4-Dibenzyl-piperazine-2-carboxylic acid ethyl ester: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both benzyl and ester groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Activité Biologique

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester (CAS No. 184900-16-1) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with two benzyl groups and an ethyl ester group. Its molecular weight is approximately 337.5 g/mol, making it a relatively large organic compound suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that piperidine derivatives can possess significant antibacterial and antifungal activity.

- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : The compound may influence pathways related to neurodegenerative diseases.

The biological action of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The structural characteristics allow it to modulate the activity of these targets, leading to diverse biological effects. For instance, it may inhibit certain enzymes linked to cancer progression or microbial resistance .

Case Studies and Research Findings

Several studies have explored the biological properties of this compound:

-

Anticancer Studies :

- A study demonstrated that derivatives of piperidine exhibited cytotoxicity in FaDu hypopharyngeal tumor cells, with some compounds showing better efficacy than standard treatments like bleomycin .

- Another investigation highlighted the potential of piperidine derivatives in inhibiting coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors .

-

Antimicrobial Activity :

- Research indicated that modifications of piperidine structures can enhance antibacterial properties against various strains, suggesting that this compound could be a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,4-Dibenzyl-piperidine-4-carboxylic acid methyl ester | Similar to the ethyl ester but with a methyl group | Moderate antibacterial activity |

| 1,4-Dibenzyl-piperidine-4-carboxylic acid | Lacks the ester group | Limited solubility and bioactivity |

| 1,4-Dibenzyl-piperazine-2-carboxylic acid ethyl ester | Contains a piperazine ring instead | Different pharmacological profile |

This table illustrates how structural modifications can influence the biological properties of related compounds.

Propriétés

IUPAC Name |

ethyl 1,4-dibenzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-2-25-21(24)22(17-19-9-5-3-6-10-19)13-15-23(16-14-22)18-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDLHQAPFBVUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440901 | |

| Record name | 1,4-dibenzyl-piperidine-4-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184900-16-1 | |

| Record name | 1,4-dibenzyl-piperidine-4-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.